![molecular formula C7H4BrClN2 B1371969 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 951626-91-8](/img/structure/B1371969.png)
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: Not explicitly provided; commercial SKU: CM6701 ) is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromine at the 5-position and chlorine at the 3-position. This scaffold is part of a broader class of 7-azaindoles, which are pivotal in medicinal chemistry due to their ability to mimic purine bases and engage in hydrogen bonding with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. For instance, the reaction may involve the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a suitable solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is its role as a precursor in the synthesis of platinum(II) complexes that exhibit high cytotoxicity against various cancer cell lines. Research indicates that complexes formed with this compound, such as cis-[PtCl₂(5BrHaza)₂], have shown superior activity compared to traditional platinum-based drugs like cisplatin. For instance, the IC₅₀ values for these complexes against osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP) were significantly lower than those for cisplatin, suggesting enhanced efficacy in targeting cancer cells .
Inhibition of Protein Targets
Molecular docking studies have been conducted to explore the interaction of this compound with various protein targets. These studies reveal potential inhibitory effects on key proteins involved in cancer progression, making it a candidate for further development as an anticancer agent .
Building Block for Heterocycles
The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds. Its bromine and chlorine substituents facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups . This property is valuable in synthesizing pharmaceuticals and agrochemicals.
Synthesis of Novel Compounds
Research has demonstrated that this compound can be utilized to synthesize novel derivatives with enhanced biological activities. For example, modifications to its structure have led to compounds with improved selectivity and potency against specific biological targets .
Conductive Polymers
There is emerging interest in the use of this compound in the development of conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies and Research Findings
Application Area | Study Reference | Key Findings |
---|---|---|
Anticancer Activity | Štarha et al., 2012 | Platinum(II) complexes showed IC₅₀ values significantly lower than cisplatin |
Protein Inhibition | Pervaiz et al., 2023 | Potential inhibitors identified through molecular docking studies |
Organic Synthesis | Dufour et al., 1990 | Effective building block for synthesizing heterocycles |
Conductive Polymers | Alqahtani et al., 2023 | Demonstrated potential in organic electronic applications |
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₇H₄BrClN₂ (inferred from structural analogs ).
- For instance, bromination at the 5-position followed by electrophilic substitution (e.g., chlorination) at the 3-position could be plausible.
- Applications : Halogenated pyrrolo[2,3-b]pyridines are frequently used as intermediates in drug discovery, particularly in kinase inhibitor development (e.g., FGFR1 inhibitors ).
Key Observations :
- Halogen Position : Compounds with halogens at adjacent positions (e.g., 5-Br,6-Cl ) may exhibit distinct reactivity compared to 5-Br,3-Cl due to steric and electronic effects.
- Functional Groups : The 3-position is highly modifiable, accommodating nitro (), ethynyl (), and carbonyl groups (), which influence downstream reactivity and biological activity.
Physicochemical Properties
NMR chemical shifts (δ, ppm) for selected analogs:
Compound | ¹H NMR (Key Signals) | ¹³C NMR (Key Signals) |
---|---|---|
5-Bromo-3-chloro-1H-pyrrolo[...] | Not reported | Not reported |
5-Bromo-3-nitro-1H-pyrrolo[...] (5) | δ 13.48 (NH), 8.87 (ArH) | δ 145.98 (C-Br), 129.96 (C-NO₂) |
5-Bromo-3-(phenylethynyl)-1H-pyr[...] | δ 12.40 (NH), 8.39–8.32 (ArH), 7.60–7.42 (Ph) | – |
5-Bromo-1H-pyrrolo[...]-3-carbaldehyde | δ 12.93 (NH), 9.93 (CHO) | δ 185.58 (CHO), 147.92 (C-Br) |
Trends :
- NH Proton : The NH proton in pyrrolo[2,3-b]pyridines appears downfield (δ 12.40–13.48 ppm) due to hydrogen bonding and electron-withdrawing substituents .
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ , CHO ) deshield adjacent protons, shifting signals upfield.
Stability and Reactivity
- Halogenated Derivatives : Bromine and chlorine at the 5- and 3-positions increase electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines ).
- Nitro vs. Chloro: Nitro groups () are more reactive than chloro in reduction reactions, enabling conversion to amino intermediates .
Biological Activity
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and endocrinology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fused pyridine and pyrrole ring system, with both bromine and chlorine substituents that enhance its reactivity and biological activity.
Biological Activities
1. Anti-Cancer Activity
This compound has been studied extensively for its anti-cancer properties. Research indicates that derivatives of this compound exhibit potent inhibitory effects against fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which are implicated in various cancers. Notably, one derivative was shown to inhibit breast cancer cell proliferation and induce apoptosis in 4T1 cells.
2. Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of the enzyme α-amylase, which is relevant in diabetes management. Additionally, it has been linked to the inhibition of SGK-1 kinase, a target in treating renal and cardiovascular diseases .
3. Antimicrobial Properties
This compound has also shown promise in antimicrobial applications. Its derivatives have been evaluated for their activity against various bacterial strains, indicating a potential role as a new class of antibacterial agents .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- FGFR Inhibition : By inhibiting FGFRs, the compound disrupts signaling pathways that promote tumor growth and survival.
- Enzyme Interactions : The compound interacts with specific enzymes (e.g., α-amylase and SGK-1), leading to altered cellular functions such as glucose metabolism and ion transport.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
5-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | Lacks chlorine; different halogen substitution | Exhibits different biological activity profiles |
5-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H6ClN2 | Lacks bromine; different halogen substitution | May have different reactivity compared to target |
6-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H6BrN2 | Bromine at position 6; altered electronic properties | Different steric effects impacting reactivity |
Case Studies
A notable study involved the synthesis of platinum(II) complexes using this compound derivatives. These complexes exhibited high cytotoxicity against various cancer cell lines including osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP), surpassing the efficacy of traditional platinum-based drugs like cisplatin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, and how can yield variability be addressed?
Methodological Answer:
- The compound can be synthesized via bromination and chlorination of the pyrrolo[2,3-b]pyridine core. For example, bromination using N-bromosuccinimide (NBS) in DMF at 20°C for 4 hours achieves a 100% yield in some protocols . However, yields often vary (e.g., 36–75% in other methods) due to competing side reactions or purification challenges .
- To improve reproducibility, ensure strict control of reaction conditions (temperature, stoichiometry) and employ inert atmospheres. Silica gel chromatography is critical for isolating pure products, as seen in the purification of analogous compounds like 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (51% yield after chromatography) .
Q. How is structural characterization of this compound performed?
Methodological Answer:
- 1H/13C NMR is essential for confirming substitution patterns. For example, in 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, protons on the aromatic core resonate between δ 8.0–9.0 ppm, while NH protons appear as broad singlets near δ 12.0–13.0 ppm .
- Mass spectrometry (HRMS) validates molecular weight, particularly for halogenated analogs. For instance, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (MW 318.34) was confirmed via HRMS .
Advanced Research Questions
Q. What strategies mitigate challenges in cross-coupling reactions involving this compound?
Methodological Answer:
- Suzuki-Miyaura coupling requires careful catalyst selection. For example, Pd(PPh3)4 (2 mol%) with arylboronic acids in toluene/ethanol (3:1) at 105°C enables efficient coupling at the 5-bromo position, as demonstrated for 5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine (58% yield) .
- Protecting groups (e.g., tosyl) prevent undesired reactivity at the NH position during coupling. Tosylation using TsCl in THF with NaH as a base achieves >90% protection efficiency .
Q. How does the chloro substituent influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- The chloro group at position 3 acts as a meta-director, guiding electrophiles to position 5 or 6. For example, nitration of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine occurs preferentially at position 3 due to steric and electronic effects .
- Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution.
Q. How can structural analogs of this compound be designed for SAR studies?
Methodological Answer:
- Substituent variation : Replace Cl with electron-withdrawing groups (e.g., CN, CF3) to modulate electronic properties. For instance, 3-((5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f) showed enhanced activity in SAR studies .
- Scaffold hopping : Explore fused-ring analogs (e.g., pyrazolo[1,5-a]pyridines) to assess bioactivity shifts .
Q. What experimental factors contribute to contradictory biological activity data in studies of this compound?
Methodological Answer:
- Solubility : Poor aqueous solubility can lead to inconsistent bioassay results. Use co-solvents (e.g., DMSO) at <1% v/v to avoid cytotoxicity .
- Protonation state : The NH group’s acidity (pKa ~10–12) affects binding interactions. Buffer pH adjustments (e.g., phosphate buffer at pH 7.4) standardize assay conditions .
Q. Data Analysis & Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 36% vs. 100%)?
Methodological Answer:
- Compare reaction scales: Milligram-scale reactions (e.g., 0.633 mmol in ) may show lower yields due to handling losses, while optimized protocols (e.g., 2.54 mmol in ) improve efficiency.
- Validate purity via HPLC (>98% purity is critical for biological studies) .
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
Properties
IUPAC Name |
5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLODJQNNSYVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672278 | |
Record name | 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951626-91-8 | |
Record name | 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 951626-91-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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